molecular formula C21H26N2OS B12901225 N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine CAS No. 62663-23-4

N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine

Cat. No.: B12901225
CAS No.: 62663-23-4
M. Wt: 354.5 g/mol
InChI Key: QOADUJJQSRGSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-methoxy-substituted indole core with a phenyl group at position 2 and a sulfanyl ethyl chain at position 3, linked to a butan-1-amine moiety. Its structural complexity arises from the integration of three pharmacologically relevant groups:

  • Indole scaffold: Common in bioactive molecules (e.g., serotonin, tryptamines) .
  • 5-Methoxy substituent: Enhances lipophilicity and may influence receptor binding .

Structural characterization tools like SHELX (for crystallography) and ORTEP-3 (for graphical visualization) may be employed for analysis.

Properties

CAS No.

62663-23-4

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine

InChI

InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3

InChI Key

QOADUJJQSRGSII-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Substituents Synthesis Method Bioactivity Notes Reference
N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine (Target) C₂₁H₂₅N₂OS 5-MeO indole, 2-Ph, 3-(sulfanyl ethyl), butan-1-amine Not explicitly described; inferred coupling methods Hypothesized serotonin receptor modulation due to indole-amine scaffold
N-[(5-Methoxy-2-methyl-1-phenyl-1H-indol-3-yl)methyl]propan-1-amine C₂₀H₂₅N₂O 5-MeO indole, 2-Me, 3-(CH₂-propan-1-amine) Methanol reflux, filtration, recrystallization Structural analog with reduced sulfur; potential CNS activity
1-(5-Methoxy-1H-indol-3-yl)butan-2-amine (AM-2201 analog) C₁₃H₁₈N₂O 5-MeO indole, butan-2-amine (positional isomer) Not detailed Cannabinoid receptor agonist; positional isomerism alters receptor selectivity
5-Methoxytryptamine C₁₁H₁₄N₂O 5-MeO indole, ethylamine chain Not detailed Serotonin receptor agonist; simpler structure with higher metabolic lability
(E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine C₁₄H₂₂N₂O Ethoxyphenyl, pentenyl-amine chain Similar to indole aldehyde condensation reactions Patent-derived compound; substituent variation may influence pharmacokinetics

Key Structural and Functional Insights:

Indole Core Modifications: The 5-methoxy group is conserved across analogs (e.g., 5-methoxytryptamine , AM-2201 derivatives ), suggesting its role in enhancing membrane permeability or receptor binding.

Sulfanyl vs. Alkyl Chains: The sulfanyl-ethyl bridge distinguishes the target from non-sulfur analogs (e.g., ). Sulfur atoms may confer resistance to oxidative degradation or enable disulfide bonding in biological systems.

Amine Chain Position and Length: Butan-1-amine in the target contrasts with butan-2-amine in AM-2201 analogs , where positional isomerism significantly affects receptor selectivity (e.g., cannabinoid vs. serotonin receptors). Shorter chains (e.g., ethylamine in 5-methoxytryptamine ) correlate with rapid metabolism but lower affinity for certain receptors.

Synthetic Strategies: Reflux in methanol () is common for indole-amine conjugates, though sulfur-containing intermediates may require specialized conditions (e.g., thiol-ene click chemistry).

Research Implications:

  • Pharmacological Potential: The target’s combination of phenyl, sulfanyl, and methoxy groups may optimize receptor binding and metabolic stability compared to simpler analogs.
  • Unanswered Questions: No direct bioactivity data for the target compound exists in the provided evidence; further studies should prioritize in vitro receptor profiling and ADMET assays.

Biological Activity

N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article details its biological activity based on various research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety with a methoxy group, which is known to influence biological activity. The presence of the sulfur atom in the side chain may also play a crucial role in its pharmacological properties.

Molecular Formula: C17H22N2O2S
Molecular Weight: 318.43 g/mol

Anticancer Activity

Research indicates that compounds containing indole structures have significant anticancer properties. The specific compound has shown promising results in various assays:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human glioblastoma U251 and melanoma WM793 cells, showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways. Molecular dynamics simulations suggest that the compound interacts with these proteins primarily through hydrophobic interactions, enhancing its effectiveness .

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective properties. Studies suggest that this compound may exert protective effects against neurodegenerative diseases by:

  • Reducing Oxidative Stress : The compound has been shown to lower levels of reactive oxygen species (ROS) in neuronal cells, which is crucial for preventing oxidative damage associated with neurodegeneration .
  • Enhancing Neurogenesis : Animal models indicate that this compound may promote neurogenesis in the hippocampus, an area critical for learning and memory, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Methoxy Group Enhances lipophilicity and bioavailability
Indole Moiety Critical for anticancer activity
Sulfur Atom Potentially increases reactivity and binding affinity

Research shows that modifications to these groups can significantly alter the compound's efficacy and selectivity towards cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • In Vivo Studies : A recent study demonstrated that administration of N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amines resulted in a marked reduction in tumor size in xenograft models, supporting its use as an effective anticancer agent .
  • Clinical Implications : Given its dual action as both an anticancer and neuroprotective agent, there is potential for this compound to be developed into a therapeutic drug for treating cancer patients who also exhibit cognitive decline due to chemotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.